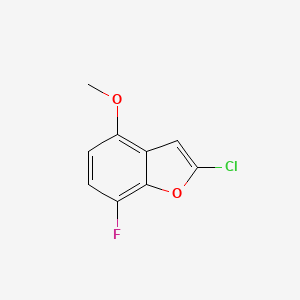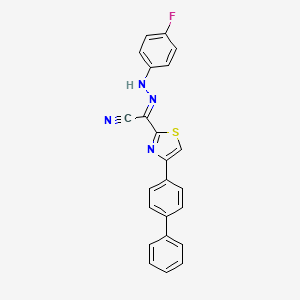
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone represents an intriguing chemical entity due to its complex structure and potential multifaceted applications in various fields of scientific research. This compound integrates several functional groups which suggest it might exhibit interesting biological or pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves multiple steps combining different organic synthesis techniques. Typically, it might start with the formation of the 3,4-dihydroisoquinolin fragment through a Pictet–Spengler reaction, followed by the integration of pyrrolidine via a nucleophilic substitution reaction. The final step would involve the incorporation of the phenyltetrahydropyran moiety, likely through a Friedel-Crafts acylation.
Industrial Production Methods: For industrial-scale production, optimizing the synthetic route to minimize cost and maximize yield is crucial. High-efficiency catalysts, such as transition metal complexes, and green chemistry approaches are often employed to ensure scalability and environmental sustainability.
化学反応の分析
Types of Reactions: The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is capable of undergoing various chemical reactions:
Oxidation and Reduction: The isoquinoline and pyrrolidine rings can be targeted for oxidation and reduction reactions, which might modify their pharmacological properties.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic ring of the phenyltetrahydropyran moiety.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The products formed from these reactions depend on the reagents and conditions used, typically yielding derivatives with modified functionalities which can be explored for enhanced biological activities.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a precursor or intermediate in synthesizing more complex molecules. Its structure allows it to be a building block in creating new materials or catalysts.
Biology and Medicine: In biological and medicinal research, it is investigated for its potential therapeutic properties. The presence of the dihydroisoquinoline moiety suggests possible activity in the central nervous system, while the pyrrolidine and phenyltetrahydropyran structures may confer additional biological activities, such as anti-inflammatory or anticancer properties.
Industry: Industrially, this compound might be used in the production of specialty chemicals or pharmaceuticals, taking advantage of its diverse reactivity and structural features.
作用機序
The precise mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its target applications. In a pharmacological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neural activity.
類似化合物との比較
Uniqueness: Compared to other compounds with similar structures, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of functional groups. This distinct structure may afford it unique biological activities or synthetic advantages.
Similar Compounds: Similar compounds include:
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenylpiperidine-4-yl)methanone
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(25(12-16-29-17-13-25)22-8-2-1-3-9-22)27-15-11-23(19-27)26-14-10-20-6-4-5-7-21(20)18-26/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMKKCCIAWJEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)
![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)



![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)


![2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2602428.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

